![molecular formula C12H9NOS B1457104 5-Thiazol-2-yl-indan-1-one CAS No. 1334784-78-9](/img/structure/B1457104.png)
5-Thiazol-2-yl-indan-1-one
Overview
Description
Synthesis Analysis
The synthesis of 5-Thiazol-2-yl-indan-1-one involves coupling reactions between suitable precursors. One common approach is the condensation of a substituted 2-amino benzothiazole with N-phenyl anthranilic acid. This yields intermediate compounds, which are further treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to obtain the final derivatives .
Scientific Research Applications
Antimicrobial Activity
Thiazoles have been found to have antimicrobial properties. They can be used in the development of new drugs to combat various pathogens and associated diseases .
Antiretroviral Activity
Thiazoles are used in antiretroviral drugs like Ritonavir. These drugs are used in the treatment of HIV/AIDS .
Antifungal Activity
Thiazoles are also used in antifungal drugs like Abafungin. These drugs are used to treat various fungal infections .
Anticancer Activity
Thiazoles have shown potential in the treatment of cancer. For example, Tiazofurin is a thiazole-based drug used in cancer treatment .
Anti-Alzheimer Activity
Thiazoles have shown potential in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazoles have been found to have antihypertensive properties, which can be used in the treatment of high blood pressure .
Antioxidant Activity
Thiazoles have been found to have antioxidant properties, which can help in neutralizing harmful free radicals in the body .
Hepatoprotective Activity
Thiazoles have shown hepatoprotective activities, which means they can be used in the treatment of liver diseases .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with a variety of biological targets, including dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives, such as voreloxin, have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These activities suggest that thiazole derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 5-Thiazol-2-yl-indan-1-one.
Result of Action
The interaction of some thiazole derivatives with dna and topoisomerase ii can lead to dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 5-Thiazol-2-yl-indan-1-one may have similar effects.
Action Environment
The solubility properties of thiazole derivatives may influence their action in different physiological environments .
properties
IUPAC Name |
5-(1,3-thiazol-2-yl)-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c14-11-4-2-8-7-9(1-3-10(8)11)12-13-5-6-15-12/h1,3,5-7H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTQYQKHZSWTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=NC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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